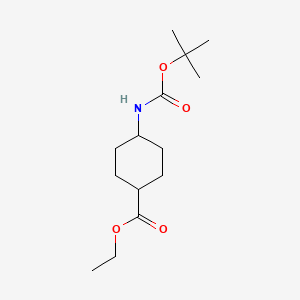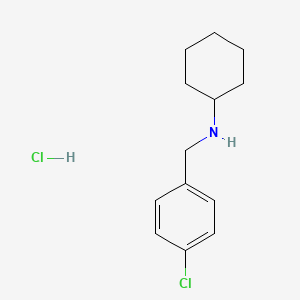
N-(4-Chlorobenzyl)cyclohexanamine hydrochloride
Vue d'ensemble
Description
N-(4-Chlorobenzyl)cyclohexanamine hydrochloride is a chemical compound with the CAS Number: 16912-05-3 . It has a molecular weight of 260.21 and its IUPAC name is this compound . The compound is a solid at room temperature .
Molecular Structure Analysis
The linear formula of this compound is C13 H18 Cl N . Cl H . The Inchi Code is 1S/C13H18ClN.ClH/c14-12-8-6-11 (7-9-12)10-15-13-4-2-1-3-5-13;/h6-9,13,15H,1-5,10H2;1H .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The compound should be stored at room temperature .Applications De Recherche Scientifique
Analytical Profiling and Detection
- Analytical Profiles of Arylcyclohexylamines : De Paoli et al. (2013) characterized three psychoactive arylcyclohexylamines, including methoxetamine, N-ethyl-1-(3-methoxyphenyl)cyclohexanamine, and 1-[1-(3-methoxyphenyl)cyclohexyl]piperidine. They developed and validated a method for their determination in biological matrices using liquid chromatography and mass spectrometry, highlighting the analytical importance of these compounds in forensic toxicology (De Paoli et al., 2013).
Industrial Applications
- Shale Inhibition in Drilling Industry : Zhong et al. (2016) investigated 4, 4′-methylenebis-cyclohexanamine as a high-temperature-resistant shale inhibitor in the drilling industry. They found it effective in inhibiting shale hydration and dispersion, surpassing traditional inhibitors, and demonstrated its potential in high-temperature well applications (Zhong et al., 2016).
Chemical Synthesis and Reactivity
- Synthesis of Aryloxyacetaldehydes : Shapenova et al. (2010) outlined the oxidation of 2-(aryloxymethyl)oxiranes and subsequent reactions with cyclohexylamine, leading to the formation of secondary amines. This research emphasizes the compound's role in the synthesis of chemically diverse structures (Shapenova et al., 2010).
Pharmaceutical Research
- Anticancer Drug Hydrolysis : Zhu et al. (2005) studied the hydrolysis process of cis-amminedichlorocyclohexylamineplatinum(II), an anticancer drug, using density functional theory. This research provides insights into the drug's reaction mechanism with DNA and aids in designing novel platinum-containing anticancer drugs (Zhu et al., 2005).
Environmental Chemistry
- Dechlorination of Hexachlorobenzene : Miyoshi et al. (2004) demonstrated the dechlorination of hexachlorobenzene using a potassium-sodium alloy, where cyclohexane played a role in the reaction process. This study highlights the environmental application in decontaminating chlorinated organic compounds (Miyoshi et al., 2004).
Propriétés
IUPAC Name |
N-[(4-chlorophenyl)methyl]cyclohexanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN.ClH/c14-12-8-6-11(7-9-12)10-15-13-4-2-1-3-5-13;/h6-9,13,15H,1-5,10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGWLUTLLFCBEEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCC2=CC=C(C=C2)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 4-[(hydroxyimino)methyl]benzoate](/img/structure/B3108784.png)

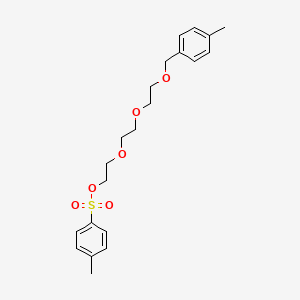
![Methyl 2-{[(1r,4r)-4-aminocyclohexyl]oxy}acetate](/img/structure/B3108803.png)
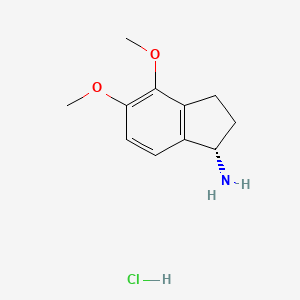
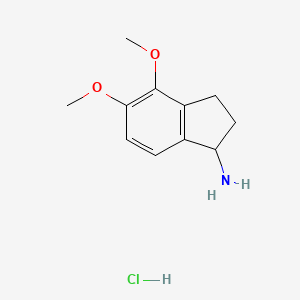

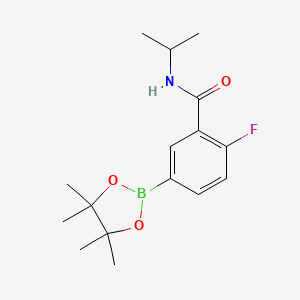
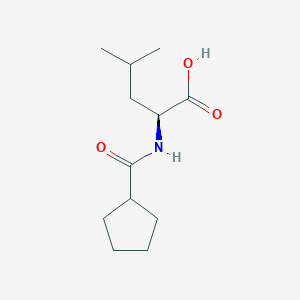
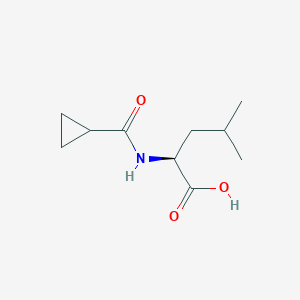
![Boronic acid, [3-(1,1-dimethylethyl)-4,5-dimethoxyphenyl]-](/img/structure/B3108838.png)
